molecular formula C8H12N+ B189545 1,2,6-Trimethylpyridinium CAS No. 33718-19-3

1,2,6-Trimethylpyridinium

Cat. No.: B189545
CAS No.: 33718-19-3
M. Wt: 122.19 g/mol
InChI Key: ZINLZPLHQBBPEI-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpyridinium is a derivative of pyridine, characterized by the presence of three methyl groups attached to the pyridine ring at positions 1, 2, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethylpyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

Pyridine+Methylating AgentThis compound Salt\text{Pyridine} + \text{Methylating Agent} \rightarrow \text{this compound Salt} Pyridine+Methylating Agent→this compound Salt

The reaction conditions often involve the use of a strong base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The resulting this compound salt can then be isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides; reactions often require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,6-Trimethylpyridinium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as nonlinear optical materials and piezoelectric devices.

Mechanism of Action

The mechanism of action of 1,2,6-trimethylpyridinium depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and efficacy.

In materials science, the compound’s electronic structure and ability to form stable complexes with metal ions can contribute to its functionality in electronic and optical devices.

Comparison with Similar Compounds

1,2,6-Trimethylpyridinium can be compared with other methylated pyridines, such as 2,4,6-trimethylpyridine and 3,5-dimethylpyridine. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position and number of methyl groups on the pyridine ring.

    2,4,6-Trimethylpyridine: Known for its use in the synthesis of coordination complexes and as a solvent in organic reactions.

    3,5-Dimethylpyridine: Utilized in the production of pharmaceuticals and agrochemicals.

The unique positioning of the methyl groups in this compound imparts distinct chemical properties, making it suitable for specific applications that may not be achievable with other methylated pyridines.

Properties

IUPAC Name

1,2,6-trimethylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLZPLHQBBPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274590
Record name 1,2,6-trimethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-19-3
Record name 1,2,6-trimethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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